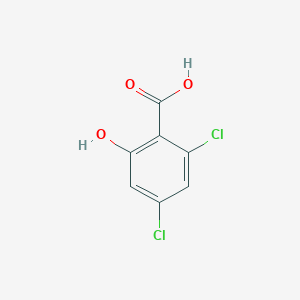

2,4-Dichloro-6-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXWAANNBILSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524214 | |

| Record name | 2,4-Dichloro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-34-5 | |

| Record name | 2,4-Dichloro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 Hydroxybenzoic Acid

Direct Synthesis Strategies for 2,4-Dichloro-6-hydroxybenzoic Acid

The direct synthesis of substituted hydroxybenzoic acids can be approached through various established organic chemistry reactions. While specific literature detailing a one-pot synthesis for this compound is not prevalent, its synthesis can be inferred from established methods for similar compounds, such as the chlorination of hydroxybenzoic acid precursors or the carboxylation of substituted phenols.

A plausible synthetic route for this compound could involve the selective chlorination of a suitable precursor like 6-hydroxybenzoic acid or the oxidation of a corresponding aldehyde or toluene derivative.

One established method for a related isomer, 3,5-dichloro-4-hydroxybenzoic acid, involves the direct chlorination of ethyl 4-hydroxybenzoate (B8730719) using sulfuryl chloride, followed by saponification of the resulting ester to yield the carboxylic acid orgsyn.org. A similar strategy could theoretically be adapted. For instance, starting with a 2-hydroxybenzoic acid derivative and performing a directed chlorination could yield the desired 2,4-dichloro product, although controlling the regioselectivity would be a significant challenge due to the directing effects of the hydroxyl and carboxyl groups.

Another potential pathway starts from a more appropriately substituted precursor. For example, the synthesis of 2,6-dihydroxybenzoic acid can be achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenol (B47542) under high temperature and pressure guidechem.com. A modified version of this reaction starting from 2,4-dichlorophenol could potentially introduce a carboxyl group at the 6-position.

Furthermore, the oxidation of a corresponding aldehyde, such as 2,4-dichloro-6-hydroxybenzaldehyde, would provide a direct route to the carboxylic acid. This aldehyde itself is a known compound sigmaaldrich.com. The oxidation step is a standard transformation in organic synthesis.

A summary of a hypothetical pathway based on analogous syntheses is presented below:

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Electrophilic Chlorination | Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) | 2-Hydroxybenzoic acid derivative | Dichloro-2-hydroxybenzoic acid derivative |

| 2 | Saponification (if ester precursor is used) | Base (e.g., KOH), followed by acid workup | Dichloro-2-hydroxybenzoate ester | This compound |

| Alternative | Oxidation | Oxidizing agent (e.g., KMnO₄, H₂O₂) | 2,4-Dichloro-6-hydroxybenzaldehyde | This compound |

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of synthesizing hydroxybenzoic acids, catalytic methods are often employed in carboxylation reactions. For instance, the Kolbe-Schmitt reaction can be influenced by the choice of metal carbonate and reaction conditions to direct the carboxylation to a specific position on the phenol ring guidechem.com.

While not specific to this compound, research into the synthesis of related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid highlights the use of catalysts. In one method, the sulfonation of 2,4-dichlorobenzoic acid is catalyzed by sodium sulfate patsnap.com. This demonstrates the principle of using catalysts to facilitate the modification of a pre-existing dichlorobenzoic acid structure.

Functional Group Interconversions and Derivatization of this compound

The carboxylic acid and hydroxyl groups of this compound are prime sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Ester Synthesis: Esterification of the carboxylic acid group is a common transformation. Standard methods include Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt google.com. For more sensitive substrates or to achieve milder conditions, reagents like trialkyloxonium salts can be employed orgsyn.org.

A general procedure for esterification might involve:

Method 1 (Acid Catalysis): Reacting this compound with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid.

Method 2 (Alkylation): Converting the carboxylic acid to its sodium or potassium salt and then reacting it with an alkylating agent such as dimethyl sulfate or an alkyl halide google.com.

Amide Synthesis: The synthesis of amides from this compound can be achieved by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride rsc.orgunibs.it. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. Boric acid has also been explored as a green and inexpensive catalyst for the direct amidation of carboxylic acids and amines orgsyn.org.

A representative one-pot synthesis of an amide derivative could proceed as follows rsc.org:

Activation of the carboxylic acid with thionyl chloride.

Subsequent addition of the desired amine to the reaction mixture.

These derivatization reactions enable the creation of a library of compounds with potentially new chemical and biological properties.

The existing substituents on the benzene (B151609) ring—two chlorine atoms, a hydroxyl group, and a carboxylic acid group—govern the reactivity and orientation of further electrophilic aromatic substitution reactions.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group libretexts.orgmsu.edu.

The chlorine atoms (-Cl) are deactivating yet ortho-, para-directing libretexts.orgmsu.edu.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group msu.edudocbrown.info.

Carboxylic acids, particularly those with additional donor atoms like a hydroxyl group, are excellent ligands for forming coordination complexes with metal ions sphinxsai.comresearchgate.net. This compound can act as a ligand, coordinating to metal centers through the carboxylate group and potentially the hydroxyl group.

The carboxylate group can adopt various coordination modes, acting as a monodentate, bidentate chelating, or bridging ligand researchgate.net. The presence of the ortho-hydroxyl group can facilitate the formation of stable chelate rings with metal ions. The interaction can lead to the formation of discrete mononuclear or polynuclear complexes, or extend into one-, two-, or three-dimensional coordination polymers rsc.orgrsc.org. The specific structure formed depends on the metal ion, the reaction conditions (like pH and solvent), and the coordination geometry preferred by the metal rsc.orgnih.gov.

For example, studies on 4-hydroxybenzoic acid have shown its ability to form coordination polymers with metal ions like Li+, Mg2+, and Cu2+, where the anions bridge the metal centers to create extended networks rsc.org. Similarly, it is expected that this compound could form robust coordination polymers, with the chloro substituents potentially influencing the solid-state packing and intermolecular interactions within the crystal lattice.

Green Chemistry Principles in the Synthesis of Dichlorohydroxybenzoic Acids

The synthesis of specialty chemicals, including dichlorohydroxybenzoic acids, is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduwjpmr.com These principles address the entire lifecycle of a chemical product, from the choice of starting materials to the energy efficiency of the process and the ultimate fate of the products in the environment. acs.org Key considerations in the synthesis of dichlorohydroxybenzoic acids include atom economy, the use of safer solvents, and the application of catalytic methods to reduce waste and environmental impact.

Atom Economy

A central concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Synthetic routes with high atom economy are inherently less wasteful. nih.gov For instance, addition and rearrangement reactions often exhibit 100% atom economy, as all reactant atoms are present in the product. scranton.edu In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

Safer Solvents and Auxiliaries

Solvents constitute a significant portion of the mass in a typical chemical process, particularly during reaction and purification stages, and are a major source of waste. wordpress.com The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary where possible, and innocuous when used. yale.edu This has led to the development of solvent selection guides by major pharmaceutical and chemical companies to help chemists choose more sustainable options. wordpress.comwhiterose.ac.uk These guides rank solvents based on safety, health, and environmental (SHE) criteria, including toxicity, flammability, and lifecycle impact. rsc.orgacs.org

Commonly used solvents such as benzene, chloroform, carbon tetrachloride, and ethers like 1,4-dioxane are now considered highly hazardous and are avoided in modern chemical synthesis. whiterose.ac.ukrsc.org In their place, "preferred" or "recommended" solvents include water, ethanol, isopropanol, and ethyl acetate. rsc.org For syntheses involving dichlorohydroxybenzoic acids, replacing hazardous chlorinated solvents like dichloromethane (DCM) or ethers with greener alternatives can significantly reduce the environmental footprint of the process. wordpress.com

Interactive Data Table: Green Solvent Selection Guide

| Category | Solvents | Rationale |

| Preferred / Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate, Isopropyl acetate | Low toxicity, biodegradable, renewable sources (for alcohols), favorable safety profiles. rsc.org |

| Usable / Problematic | Methanol, Acetone, Heptane, Toluene, Acetonitrile, Dimethyl sulfoxide (DMSO) | Moderate hazards; use should be minimized. Toluene is a replacement for the more carcinogenic benzene. whiterose.ac.ukrsc.org |

| Undesirable / Hazardous | Pentane, Hexane, Diethyl ether, Dichloromethane (DCM), Chloroform, Benzene, 1,4-Dioxane, Dimethylformamide (DMF) | High toxicity, carcinogenicity, environmental persistence, or significant safety hazards. whiterose.ac.ukrsc.org |

Catalysis

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. yale.edu Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reducing energy consumption and the formation of byproducts. nih.gov The synthesis of benzoic acid from toluene is a prime example of a large-scale catalytic process. wikipedia.org In synthesizing dichlorohydroxybenzoic acids, employing catalytic methods for key steps like chlorination or carboxylation can offer significant green advantages over traditional methods that rely on stoichiometric amounts of reagents like aluminum chloride or strong bases, which generate large volumes of waste.

Advanced Isolation and Purification Techniques in Chemical Synthesis

Achieving high purity is critical for specialty chemicals like this compound, especially when they are intended for use as intermediates in the synthesis of pharmaceuticals or other high-value materials. The crude product from a chemical reaction often contains unreacted starting materials, byproducts, and positional isomers, which can be particularly challenging to separate. A range of advanced and classic techniques are employed to isolate and purify the target compound to the required specifications.

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. ma.edu The method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. wikipedia.org For benzoic acid and its derivatives, water is often an effective recrystallization solvent due to their significantly higher solubility in hot water compared to cold water. wikipedia.orgma.edu The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are separated by filtration. ma.edu The choice of solvent is crucial; an ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point.

Purification via Salt Formation

A highly effective method for purifying acidic or basic compounds, particularly for separating closely related isomers, involves selective salt formation. researchgate.net For 2,4-dichlorobenzoic acid, a practical and efficient purification has been described that involves the formation of a salt with α-methylbenzylamine. This process significantly reduces the levels of positional isomer impurities to less than 0.05%. The resulting salt is then hydrolyzed to regenerate the purified carboxylic acid. researchgate.net This technique leverages subtle differences in the physicochemical properties of the isomeric acids, which are amplified upon salt formation, allowing for separation through crystallization or extraction.

Advanced Chromatographic Methods

When simple recrystallization is insufficient, particularly for separating complex mixtures or isomers with very similar properties, advanced chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique scales up analytical HPLC to isolate and purify larger quantities of a compound. For substituted benzoic acids, reversed-phase chromatography is common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net By carefully selecting the column and optimizing the mobile phase composition (e.g., a gradient of methanol and buffered water), it is possible to achieve high-resolution separation of dichlorobenzoic acid from its regioisomers. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is considered a green technology as it reduces the use of organic solvents. It is effective for separating a wide range of compounds, including benzoic acid derivatives, and can be scaled from analytical to preparative levels for purification. waters.com

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a sophisticated and green separation technology that uses a supercritical fluid, typically CO₂, as the extraction solvent. wikipedia.org A substance becomes supercritical when its temperature and pressure are above its critical point, where it exhibits properties intermediate between a liquid and a gas. nih.gov Supercritical CO₂ is an excellent solvent for non-polar to moderately polar compounds, and its solvating power can be finely tuned by adjusting pressure and temperature. wikipedia.orgyoutube.com

This high degree of selectivity allows for the targeted extraction of a desired compound from a complex mixture. vinanhatrang.com For instance, at lower pressures, more volatile compounds can be extracted, while at higher pressures, less volatile compounds like fatty acids can be solubilized. youtube.com The process is advantageous because CO₂ is non-toxic, non-flammable, inexpensive, and easily removed from the product by simple depressurization, leaving no solvent residue. nih.govnih.gov This makes SFE particularly suitable for purifying heat-sensitive compounds and for applications in the pharmaceutical and food industries. nih.gov

Interactive Data Table: Comparison of Purification Techniques for Aromatic Acids

| Technique | Principle | Advantages | Common Application |

| Recrystallization | Differential solubility in a solvent at varying temperatures. ma.edu | Simple, cost-effective, scalable, can yield very high purity. nist.gov | General purification of solid compounds, removal of minor impurities. |

| Purification via Salt Formation | Selective precipitation of a salt of the target acid with a specific base. researchgate.net | Highly selective for separating isomers, efficient for specific impurities. researchgate.netgoogle.com | Separation of positional isomers of substituted benzoic acids. |

| Preparative HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net | High resolution, applicable to a wide range of compounds, well-established. | Purification of high-value compounds, separation of complex mixtures. |

| Supercritical Fluid Extraction (SFE) | Selective dissolution in a supercritical fluid (e.g., CO₂) by tuning pressure and temperature. wikipedia.org | Green (no organic solvents), mild conditions, highly tunable selectivity, no solvent residue. nih.govnih.gov | Extraction and purification of natural products, removal of specific contaminants. |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 6 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Specific experimental ¹H NMR data for 2,4-dichloro-6-hydroxybenzoic acid were not available in the searched scientific literature. This technique would be expected to show distinct signals for the aromatic protons and the hydroxyl and carboxylic acid protons, with their chemical shifts and coupling patterns providing key structural information.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Detailed experimental ¹³C NMR data for this compound could not be located in the reviewed sources. A ¹³C NMR spectrum would be anticipated to display unique resonances for each of the seven carbon atoms in the molecule, including the carboxyl carbon, the carbons bearing the chloro and hydroxyl substituents, and the aromatic CH carbons.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

A definitive experimental IR spectrum for this compound was not found in the available literature. An IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and various aromatic C-H and C-C stretching and bending vibrations.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

While specific experimental high-resolution mass spectrometry (HRMS) data from a peer-reviewed source was not retrieved, predicted data is available. HRMS is crucial for confirming the elemental composition of a molecule with high accuracy. For this compound (C₇H₄Cl₂O₃), the predicted monoisotopic mass is 205.95375 Da. uni.lu

Predicted mass spectrometry data for various adducts of this compound has been calculated and is presented in the table below. uni.lu These predictions are valuable for identifying the compound in experimental mass spectra.

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.96103 |

| [M+Na]⁺ | 228.94297 |

| [M-H]⁻ | 204.94647 |

| [M+NH₄]⁺ | 223.98757 |

| [M+K]⁺ | 244.91691 |

| [M+H-H₂O]⁺ | 188.95101 |

| [M+HCOO]⁻ | 250.95195 |

| [M+CH₃COO]⁻ | 264.96760 |

| [M+Na-2H]⁻ | 226.92842 |

| [M]⁺ | 205.95320 |

| [M]⁻ | 205.95430 |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

A search of the available scientific literature and crystallographic databases did not yield an experimental single-crystal X-ray diffraction structure for this compound. Such a study would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Chemistry and Molecular Modeling of 2,4 Dichloro 6 Hydroxybenzoic Acid

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels, which dictate the molecule's structure and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dergipark.org.trmdpi.com It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. mdpi.comresearchgate.net For 2,4-Dichloro-6-hydroxybenzoic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. dergipark.org.tr

These calculations provide the ground-state energy of the molecule, offering a starting point for further analysis. The results from DFT can elucidate how the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group influence the geometry and electronic properties of the benzoic acid scaffold. nih.govnih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These calculations are crucial for performing conformational analysis to identify the most stable three-dimensional arrangements of a molecule. ibm.comcreighton.edu For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carboxylic acid group to the benzene (B151609) ring.

Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, can be used to construct a potential energy surface by systematically rotating this dihedral angle. ibm.com This analysis reveals the energy barriers between different conformers and identifies the global minimum energy conformation, which is the most likely structure to be observed. The stability of different conformers is governed by a balance of steric hindrance from the ortho-substituents (chlorine and hydroxyl groups) and potential intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role. youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO may be distributed across the electron-deficient carboxylic acid group.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, examining charge delocalization and hyperconjugative interactions within the molecule. dergipark.org.trscience.gov This method can quantify the stability derived from electron delocalization from lone pairs into antibonding orbitals. Additionally, methods like CHelpG (Charges from Electrostatic Potentials using a Grid based method) are used to calculate atomic charges, which are useful for understanding intermolecular interactions. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

| Descriptor | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6 to -9 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1 to -3 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3 to 7 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | 1.5 to 3.5 | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. mdpi.com |

| Electronegativity (χ) | 3 to 5 | Describes the tendency of a molecule to attract electrons. Calculated as -(ELUMO + EHOMO)/2. mdpi.com |

Molecular Dynamics Simulations and Conformational Landscape

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent. researchgate.netsemanticscholar.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models to predict the activity of new compounds. nih.govnih.gov

In the context of this compound, a QSAR study would involve a series of its derivatives with varied substituents. The biological activity of these compounds would be measured experimentally. Then, computational descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. A statistical model is then built to correlate these descriptors with the observed activity. nih.gov Such models can be highly predictive and are invaluable in drug discovery for prioritizing which new derivatives to synthesize and test, thereby saving time and resources. nih.gov

Ligand-Protein Interaction Studies via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. nih.gov This method is crucial for understanding the potential mechanism of action of a drug candidate. nih.govmdpi.com The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate its binding affinity. ajol.info

Docking studies of this compound against a specific protein would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the binding pocket. For example, the hydroxyl and carboxylic acid groups are likely to act as hydrogen bond donors and acceptors, while the dichlorinated benzene ring can participate in hydrophobic or halogen bonding interactions. These insights are fundamental for lead optimization, where the ligand's structure is modified to improve its binding affinity and selectivity for the target protein. researchgate.net

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Sirtuin 5 (SIRT5) | -7.5 | Arg105, Tyr102, Val221 | Salt bridge, H-bond nih.gov |

| PI3Kα | -8.2 | Val851, Lys802, Ser774 | H-bond, Hydrophobic |

| MAO-B | -6.9 | Tyr435, Gln206, Cys172 | H-bond, π-π stacking |

After a comprehensive search for scientific literature detailing the biological activities of the chemical compound this compound, it has been determined that there is currently insufficient publicly available research to construct the requested article.

Extensive searches were conducted to find specific data related to the compound's effects on various biological processes as outlined in the user's request. This included targeted inquiries into its potential for:

Enzyme Inhibition: Specifically concerning catalase, cholinesterases, and enzymes in metabolic pathways.

Receptor Binding and Modulation: Focusing on interactions with Retinoic Acid Receptors, particularly RARα.

Antioxidant and Pro-oxidant Potential: Seeking evaluations from DPPH, ABTS, FRAP, and CUPRAC assays.

Antimicrobial Spectrum: Looking for potency and efficacy against pathogenic Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Effects: Searching for data on the inhibition of proliferation in cultured cell lines via methods such as the MTT assay.

Anti-inflammatory Response: Investigating the modulation of inflammatory mediators like TNF-α.

The search results confirmed the chemical identity and commercial availability of this compound. However, they did not yield any specific studies or data sets pertaining to its in vitro biological activities. The available literature mentions the compound in lists of purchased chemicals for unrelated research but does not provide any investigation into its pharmacological or biological properties.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and content requirements at this time. Further original research would be required to elucidate the biological and molecular activities of this compound.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 2,4 Dichloro 6 Hydroxybenzoic Acid

Cellular and Subcellular Mechanism of Action Elucidation

While the precise molecular targets of 2,4-Dichloro-6-hydroxybenzoic acid have not been extensively detailed in published research, its investigation is often contextualized within key cellular signaling pathways that regulate gene expression. One such critical pathway involves the Rho family of small GTPases and their downstream effectors, the Myocardin-Related Transcription Factors (MRTFs).

The Rho GTPase signaling cascade is a central regulator of the actin cytoskeleton and gene expression. nih.gov Extracellular signals can activate Rho GTPases, particularly RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). nih.gov In unstimulated cells, MRTF-A and MRTF-B are held inactive in the cytoplasm through a direct binding interaction with G-actin monomers. nih.gov Upon RhoA activation and the subsequent depletion of the cellular G-actin pool, MRTFs are released. nih.gov This release allows them to translocate to the nucleus, where they partner with the Serum Response Factor (SRF), a MADS-box transcription factor. nih.govnih.gov The resulting MRTF-SRF complex then binds to specific DNA sequences known as serum response elements in the promoter regions of target genes, driving their transcription. nih.govnih.gov This signaling axis is pivotal in processes such as cell migration, fibrosis, and cytoskeletal organization. nih.gov Though direct inhibition of this pathway by this compound is not established, compounds that modulate this pathway are of significant therapeutic interest. nih.gov

In the context of plant biology, the action of this compound is understood by comparing it to salicylic acid (SA), a foundational plant hormone in defense signaling. maxapress.comnih.gov Salicylic acid (2-hydroxybenzoic acid) is a key endogenous signal that triggers systemic acquired resistance (SAR), a broad-spectrum, long-lasting plant immune response. nih.govresearchgate.net A hallmark of SAR activation is the induced expression of a suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes, with PR-1 being a widely used molecular marker for the SA-dependent defense pathway. maxapress.comnih.gov

While direct studies detailing PR gene induction by this compound are limited, significant evidence from structurally related compounds suggests a similar mechanism. Synthetic analogs of salicylic acid, particularly halogenated ones, are known to potently activate plant defense responses. For instance, 2,6-dichloroisonicotinic acid (INA) is a well-characterized synthetic elicitor that mimics the action of SA and robustly induces the expression of PR genes, including PR-1, PR-5, and PR-8. nih.gov The shared structural features—a benzoic acid core with halogen substituents—suggest that this compound may likewise function as an elicitor of the SA signaling pathway, leading to the upregulation of defense-associated genes and proteins. Another compound sharing the 2,4-dichloro aromatic moiety, 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl} phenol (B47542) (DPMP), has also been identified as a potent synthetic elicitor of immunity in plants. dergipark.org.trnih.gov

Structure-Activity Relationships (SAR) of this compound and its Derivatives

The biological activity of substituted benzoic acids is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. researchgate.net

The introduction of halogen atoms, such as chlorine, onto the benzoic acid scaffold is a critical determinant of its biological activity. bohrium.com Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. The 2,4-dichloro substitution pattern on the hydroxybenzoic acid ring creates a distinct electronic distribution and steric profile compared to its non-halogenated or mono-halogenated counterparts. For instance, 2,4-dichlorobenzoic acid is recognized as a metabolite of certain pesticides. nih.gov The specific positioning of chlorine atoms at the ortho (C2) and para (C4) positions relative to the carboxyl group influences how the molecule interacts with biological targets. This pattern differs from other dichlorinated isomers, such as 3,5-dichloro-4-hydroxybenzoic acid, which would present a different face for molecular interactions. cas.org Generally, halogenation is employed to enhance the potency and stability of bioactive molecules. bohrium.com

The hydroxyl (-OH) and carboxyl (-COOH) groups are fundamental features for the biological activity of hydroxybenzoic acids. mdpi.com The carboxyl group, which is typically deprotonated at physiological pH, is crucial for forming strong ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in the binding pockets of target proteins. acs.org The adjacent hydroxyl group is a key participant in forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. mdpi.comnih.gov The specific position of these groups dictates the geometry of these interactions. Studies on various hydroxybenzoic acid derivatives consistently demonstrate that masking or removing either the carboxyl or hydroxyl group often leads to a substantial loss of activity, confirming their essential role in anchoring the ligand to its molecular target and ensuring specific recognition. acs.orgnih.gov

Comparative Biological Efficacy with Structurally Related Benzoic Acid Derivatives

The biological effects of this compound can be better understood by comparing it with other benzoic acid derivatives. Its structure suggests a functional relationship to both the plant hormone salicylic acid and other synthetic chlorinated analogs.

Compared to salicylic acid, the addition of two chlorine atoms in this compound is expected to significantly modify its activity. As seen with the synthetic analog 2,6-dichloroisonicotinic acid (INA), halogenation can create more potent and stable inducers of plant defense pathways. nih.gov

When compared to non-halogenated dihydroxybenzoic acids, the influence of the chloro-substituents becomes apparent. For example, 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid exhibit biological activities, such as antioxidant potential, that are directly related to the number and position of their hydroxyl groups. nih.govmdpi.comnih.gov The substitution of hydroxyl groups with chlorine atoms, as in this compound, would fundamentally alter these properties, likely reducing antioxidant capacity while potentially enhancing other activities, such as its role as a plant defense elicitor.

Table 1: Structural and Functional Comparison of Plant Defense Elicitors

| Compound | Structure | Key Structural Features | Hypothesized Primary Function |

| This compound | C₇H₄Cl₂O₃ | Hydroxybenzoic acid with chlorine at C2 and C4 | Synthetic elicitor of plant defense pathways |

| Salicylic Acid (2-hydroxybenzoic acid) | C₇H₆O₃ | Parent hydroxybenzoic acid | Endogenous plant hormone, key signal for Systemic Acquired Resistance (SAR) maxapress.com |

| 2,6-dichloroisonicotinic acid (INA) | C₆H₃Cl₂NO₂ | Halogenated isonicotinic acid | Potent synthetic analog of Salicylic Acid, induces PR gene expression nih.gov |

Table 2: Comparison of 2,4-Substituted Benzoic Acid Derivatives

| Compound | Structure | Substituent at C2 | Substituent at C4 | Notable Biological Context |

| This compound | C₇H₄Cl₂O₃ | Chloro (-Cl) | Chloro (-Cl) | Plant defense elicitation |

| 2,4-Dihydroxybenzoic acid | C₇H₆O₄ | Hydroxyl (-OH) | Hydroxyl (-OH) | Natural plant metabolite, antioxidant properties mdpi.com |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Chloro (-Cl) | Chloro (-Cl) | Environmental transformation product of pesticides nih.gov |

Environmental Fate and Biotransformation of 2,4 Dichloro 6 Hydroxybenzoic Acid

Microbial Degradation Pathways and Mechanisms

The breakdown of chlorinated benzoic acids in the environment is predominantly a biological process driven by a diverse range of microorganisms. These microbes utilize the compounds as a source of carbon and energy, initiating a cascade of enzymatic reactions that lead to their complete mineralization or transformation.

Identification of Bacterial and Fungal Strains Involved in Biotransformation

A variety of bacterial and fungal species have been identified for their capacity to degrade chlorinated aromatic compounds. Numerous studies have isolated and characterized strains from contaminated soils and water that are capable of metabolizing these substances. nih.govmdpi.com Genera such as Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum are frequently cited for their role in the biodegradation of chlorinated herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govmdpi.com

Specific strains have been characterized for their degradation capabilities. For instance, Aminobacter sp. MSH1 is known to convert 2,6-dichlorobenzamide (BAM) into 2,6-dichlorobenzoic acid (2,6-DCBA). researchgate.net The degradation of 2,4-dichlorobenzoic acid (2,4-DCBA) has been described in strains like Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1. researchgate.net Fungi, including species from the genera Mortierella and Umbelopsis, also contribute to the biotransformation of these compounds. nih.gov While many of these organisms are known for degrading related compounds like 2,4-D and other chlorobenzoic acids, their specific activity on 2,4-dichloro-6-hydroxybenzoic acid requires further investigation.

Table 1: Microorganisms Involved in the Biotransformation of Chlorinated Aromatic Compounds

| Microorganism Type | Genus/Species | Compound Degraded |

|---|---|---|

| Bacteria | Sphingomonas | 2,4-D |

| Bacteria | Pseudomonas | 2,4-D, Chlorobenzoic Acids |

| Bacteria | Cupriavidus | 2,4-D, 2,4-DCBA |

| Bacteria | Achromobacter | 2,4-D |

| Bacteria | Ochrobactrum | 2,4-D |

| Bacteria | Aminobacter sp. MSH1 | 2,6-Dichlorobenzamide |

| Bacteria | Corynebacterium sepedonicum KZ-4 | 2,4-Dichlorobenzoic Acid |

| Bacteria | Alcaligenes denitrificans NTB-1 | 2,4-Dichlorobenzoic Acid |

| Fungi | Mortierella | 2,4-D |

Characterization of Enzymatic Systems Responsible for Degradation

The microbial degradation of chlorinated aromatic acids is facilitated by a series of specific enzymes that catalyze distinct steps in the breakdown pathway. In the case of 2,4-DCBA degradation by Corynebacterium sepedonicum KZ-4, the pathway is initiated by 2,4-dichlorobenzoate:CoA ligase , which activates the substrate. researchgate.net This is followed by the action of 2,4-dichlorobenzoate:CoA reductase and 4-chlorobenzoate:CoA dehalogenase , which removes a chlorine atom. researchgate.net

The pathway can then proceed through intermediates like 4-hydroxybenzoate (B8730719). researchgate.net Enzymes such as 4-hydroxybenzoate 3-monooxygenase play a role in hydroxylating the aromatic ring, preparing it for cleavage. researchgate.net In the degradation of 2,6-dichlorobenzamide by Aminobacter sp. MSH1, the initial step is carried out by the BbdA amidase , which converts the amide to the corresponding benzoic acid. researchgate.net For the widely studied herbicide 2,4-D, the initial step is often catalyzed by an α-ketoglutarate-dependent dioxygenase (TfdA), which removes the acetic acid side chain. nih.govresearchgate.net Subsequent steps involve hydroxylases and dioxygenases that lead to ring cleavage. nih.gov

Aerobic and Anaerobic Degradation Dynamics

The degradation of chlorinated benzoic acids can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the pathways and rates often differ significantly.

Aerobic Degradation: Under aerobic conditions, degradation is typically faster and more complete. Microorganisms utilize oxygen as an electron acceptor and often employ oxygenases to break the aromatic ring. nih.gov For many chlorinated compounds, the degradation follows first-order kinetics. frontiersin.org The aerobic half-life of 2,4-dichlorobenzoic acid in soil is typically short, around 6.5 days, indicating it is not persistent under these conditions. herts.ac.uk The process involves hydroxylation and subsequent cleavage of the benzene (B151609) ring, funneling the resulting intermediates into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Anaerobic Degradation: In the absence of oxygen, degradation proceeds more slowly and often involves different microbial consortia and enzymatic mechanisms. researchgate.net Reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen, is a key initial step. nih.gov For example, the anaerobic degradation of 2,4-dichlorophenol (a metabolite of 2,4-D) proceeds sequentially through dechlorination to 4-chlorophenol, then to phenol (B47542), which is subsequently mineralized to methane and carbon dioxide. nih.gov This process can involve multiple distinct organisms working in sequence. nih.gov While anaerobic degradation of 2,4-D has been demonstrated, the specific enzymatic pathways are not as well-characterized as their aerobic counterparts. researchgate.netnih.gov

Identification and Characterization of Transformation Products and Metabolites

During the degradation of chlorinated benzoic acids, a series of intermediate compounds, or metabolites, are formed. In one pathway for 2,4-DCBA degradation, the compound is converted via 4-hydroxybenzoate to protocatechuic acid, which can then enter central metabolism. researchgate.net Another aerobic pathway for 2,4-DCBA involves its conversion to 4-chlorocatechol. researchgate.net

In the anaerobic degradation of related compounds like 2,4-dichlorophenol, key metabolites include 4-chlorophenol and phenol. nih.gov For the herbicide 2,4-D, common metabolites include 2,4-dichlorophenol (2,4-DCP), dichlorocatechol, and eventually intermediates of the TCA cycle like maleylacetate. researchgate.netnih.gov Identifying these transformation products is crucial for understanding the degradation pathway and assessing any potential transient toxicity.

Photolytic and Chemical Degradation Pathways

Besides microbial action, chemical and photolytic processes can contribute to the transformation of chlorinated aromatic compounds in the environment. nih.gov Photolysis, or degradation by sunlight, can be a significant pathway, especially in surface waters. nih.govresearchgate.net This process often involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to dechlorination and hydroxylation. nih.gov

Environmental Persistence and Mobility in Different Compartments

The persistence of a chemical refers to how long it remains in the environment before being broken down, while mobility describes its tendency to move through different environmental compartments like soil, water, and air. nih.govacs.org

Chlorinated benzoic acids generally show low to moderate persistence in soil and water, primarily due to microbial degradation. herts.ac.ukjuniperpublishers.com For instance, 2,4-D has an average half-life of about 10 days in soil and water, though this can be longer in cold or dry conditions where microbial activity is low. juniperpublishers.com The soil half-life for 2,4-dichlorobenzoic acid is reported to be around 6.5 days under aerobic lab conditions. herts.ac.uk

The mobility of these compounds is largely governed by their water solubility and their tendency to adsorb to soil particles. epa.gov Dicamba, a related benzoic acid herbicide, is highly mobile in soil due to its high water solubility and low octanol-water partition coefficient, indicating a potential to leach into groundwater. nih.gov Similarly, the anionic form of 2,4-D, which is prevalent in the environment, is water-soluble and potentially mobile. juniperpublishers.com However, adsorption to soil organic matter can limit leaching, and despite its potential mobility, 2,4-D is often found to remain in the upper layers of the soil. juniperpublishers.com

Table 2: Environmental Fate Parameters for Related Compounds

| Compound | Compartment | Half-life (Typical) | Mobility Potential |

|---|---|---|---|

| 2,4-Dichlorobenzoic Acid | Soil (Aerobic) | 6.5 days herts.ac.uk | Moderate to High |

| 2,4-D | Soil | ~10 days juniperpublishers.com | High juniperpublishers.com |

| 2,4-D | Water | <10 days juniperpublishers.com | High juniperpublishers.com |

| Dicamba | Soil | <12 weeks (Canadian conditions) nih.gov | High nih.gov |

Bioavailability and Uptake in Environmental Biological Systems

The bioavailability of a chemical compound in the environment dictates its potential for uptake by living organisms and subsequent biological impact. For this compound, a chlorinated aromatic compound, its bioavailability is influenced by a variety of physicochemical properties and environmental factors. However, specific research detailing the bioavailability and uptake of this compound in environmental biological systems is notably scarce in publicly available scientific literature. Much of the existing research on chlorinated phenoxyalkanoic acids has focused on the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), and it is crucial to note that data for 2,4-D may not be directly applicable to this compound due to differences in their chemical structures and properties.

Factors that would theoretically influence the bioavailability of this compound include its water solubility, octanol-water partition coefficient (Kow), and its propensity for adsorption to soil and sediment particles. Generally, compounds with higher water solubility and lower Kow values are more mobile in the environment and potentially more bioavailable to aquatic organisms. Conversely, compounds that strongly adsorb to organic matter in soil and sediment have reduced bioavailability.

Microbial Uptake and Degradation

Microorganisms play a pivotal role in the biotransformation and degradation of chlorinated aromatic compounds. The uptake of such compounds by microbial cells is a critical first step in these processes. While specific studies on the uptake of this compound by microorganisms are limited, research on analogous compounds suggests that both passive diffusion and active transport mechanisms can be involved. The efficiency of microbial uptake is dependent on the specific microbial species, the concentration of the compound, and environmental conditions such as pH and temperature. Once inside the cell, the compound can be subjected to enzymatic degradation, which can lead to its complete mineralization or transformation into other metabolites.

Plant Uptake and Translocation

The potential for plant uptake of this compound from contaminated soil and water is another important aspect of its environmental fate. For related compounds like 2,4-D, plant uptake can occur through both the roots and foliage. The extent of uptake and subsequent translocation within the plant is influenced by the plant species, soil type, and the chemical properties of the compound. For instance, the uptake of acidic herbicides is often pH-dependent, as the charge of the molecule affects its ability to cross cell membranes. Once absorbed, the compound may be metabolized by the plant, stored in vacuoles, or incorporated into plant tissues. The lack of specific studies on this compound, however, makes it difficult to predict its behavior in different plant species.

Bioaccumulation in Aquatic Organisms

Bioaccumulation, the process by which a chemical is absorbed by an organism from its environment and concentrated in its tissues, is a significant concern for persistent organic pollutants. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). Compounds with a high Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. While no specific bioaccumulation data for this compound were found, it is a parameter that would be essential for a comprehensive environmental risk assessment.

Data on Related Compounds

To provide some context in the absence of direct data, the following table summarizes general findings for the related compound 2,4-D. It is imperative to reiterate that these findings are not directly transferable to this compound.

| Organism/System | Compound | Research Finding |

| Soil Microorganisms | 2,4-D | Microbial degradation is a major pathway for dissipation in soil and water. The rate is dependent on factors like temperature, moisture, and the presence of adapted microbial populations. juniperpublishers.com |

| Plants | 2,4-D | Uptake can occur through roots and leaves, with translocation primarily through the phloem. Susceptible plants exhibit uncontrolled growth. |

| Aquatic Environment | 2,4-D | Generally has a short half-life in water, but this can be longer in cold, anaerobic conditions. Bioaccumulation potential is generally considered to be low. juniperpublishers.com |

Interactive Data Table: Hypothetical Bioavailability Parameters

The following interactive table presents hypothetical bioavailability and uptake parameters for a generic chlorinated benzoic acid to illustrate the type of data needed for a thorough assessment. Note: These are not actual data for this compound and are for illustrative purposes only.

| Parameter | Value | Environmental Compartment | Organism Group |

| Soil Adsorption Coefficient (Koc) | 150 L/kg | Soil | - |

| Bioconcentration Factor (BCF) | 25 L/kg | Water | Fish |

| Plant Root Concentration Factor (RCF) | 0.8 | Soil | Terrestrial Plants |

| Microbial Uptake Rate | 0.5 µg/g/hr | Water | Bacteria |

Emerging Research Frontiers and Applications of 2,4 Dichloro 6 Hydroxybenzoic Acid

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of dihydroxybenzoic acids, including chlorinated derivatives, has traditionally relied on methods like the Kolbe-Schmitt reaction, which involves the carboxylation of phenols under high pressure. guidechem.com However, ongoing research focuses on improving these traditional methods and exploring new synthetic routes to enhance efficiency, selectivity, and environmental sustainability. guidechem.com

One area of innovation involves the use of different starting materials and reaction pathways. For instance, a method has been developed for the preparation of 2,6-dihydroxybenzoic acid starting from 2,6-dichlorobenzaldehyde. This process involves chlorination to form 2,6-dichlorobenzoyl chloride, followed by hydrolysis, alkaline hydrolysis, and acidification. google.com This approach is noted for its use of inexpensive raw materials and straightforward operational and separation procedures. google.com Another synthetic strategy for a related compound, 3,6-dichloro-2-hydroxybenzoic acid, utilizes 2,5-dichlorophenol (B122974), which undergoes salt formation and then a high-pressure carboxylation reaction with CO2 in the presence of a potassium chloride catalyst. google.com

Process intensification is a key strategy for enhancing chemical production, aiming to reduce reactor size, improve safety, and increase sustainability. cetjournal.ityoutube.com This can be achieved by transitioning from traditional batch processes to continuous-flow manufacturing. cetjournal.itprecedenceresearch.com Continuous-flow reactors, such as micro- and milli-reactors, offer better control over reaction conditions like temperature and mixing, which is particularly beneficial for highly exothermic reactions. youtube.com This shift allows for a reduction in the use of solvents and can lead to more consistent yields and safer operations. cetjournal.itprecedenceresearch.com While specific applications of process intensification for 2,4-dichloro-6-hydroxybenzoic acid are not detailed in the provided results, the principles are broadly applicable to the synthesis of specialty chemicals. cetjournal.it

The table below summarizes different synthetic approaches for related dichlorinated hydroxybenzoic acids.

| Starting Material | Key Reagents/Conditions | Product | Reference |

| 2,6-dichlorobenzaldehyde | Chlorine, organic solvent, hydrolysis, alkaline hydrolysis, acidification | 2,6-dihydroxybenzoic acid | google.com |

| 2,5-dichlorophenol | Base, CO2, high pressure, potassium chloride catalyst | 3,6-dichloro-2-hydroxybenzoic acid | google.com |

| Interchen benzenerophenol | Alkaline metal carbonate, CO2, high temperature, high pressure | 2,6-dihydroxybenzoic acid | guidechem.com |

| 2,6-dichloropinedehydedehyde | Chlorine chloride, organic solvent, hydrolysis, alkali, acidification | 2,6-dihydroxybenzoic acid | guidechem.com |

Discovery of Novel Biological Activities and Therapeutic Potential

Hydroxybenzoic acids and their derivatives are a class of compounds recognized for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ppor.azglobalresearchonline.netresearchgate.net Research into the biological potential of this compound and its structural relatives is an active area of investigation.

Derivatives of 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their biological activities. For example, a series of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and synthesized, with some showing notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Specifically, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide demonstrated a minimal inhibitory concentration (MIC) of 3.91 µg/mL against MRSA. mdpi.com Furthermore, some of these derivatives, particularly those with a nitrophenyl substituent, exhibited promising antiproliferative activity against various human cancer cell lines. mdpi.com

The antioxidant activity of hydroxybenzoic acids is often linked to the number and position of hydroxyl groups on the aromatic ring. nih.gov While 2,4-dihydroxybenzoic acid itself has been reported to have weaker antioxidant activity compared to other phenolic acids, its derivatives are being explored for enhanced properties. mdpi.com

The therapeutic potential of related compounds is also under investigation. For instance, oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and tested as inhibitors of human carbonic anhydrases (hCAs), which are metalloenzymes implicated in cancer. unibs.itnih.gov Some of these derivatives showed selective inhibition of tumor-associated hCA isoforms IX and XII and exhibited antiproliferative effects on human triple-negative breast cancer cells. unibs.it

The table below presents the biological activities of some derivatives of dihydroxybenzoic acids.

| Compound/Derivative | Biological Activity | Target/Model System | Reference |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Antibacterial | Staphylococcus aureus ATCC 43300 (MRSA) | mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferative | LN-229 (human glioblastoma cell line) | mdpi.com |

| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferative | 769-P (human renal cell adenocarcinoma) and H1563 (human lung adenocarcinoma) cell lines | mdpi.com |

| Oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid | Carbonic Anhydrase Inhibition, Antiproliferative | hCAs IX and XII, MDA-MB-231 (human breast cancer cell line) | unibs.it |

Advancements in Environmental Remediation Technologies (e.g., Bioremediation)

Chlorinated organic compounds, including dichlorobenzoic acids, are recognized as persistent and toxic environmental pollutants. electrochemsci.org Research into effective remediation technologies is crucial for mitigating their environmental impact.

One promising approach is electrochemical degradation. A study on the degradation of 2,4-dichlorobenzoic acid (2,4-DCBA) using a coupled electrocatalytic reduction and anodic oxidation system demonstrated high removal efficiency. electrochemsci.orgresearchgate.net Under optimal conditions (current density of 50 mA·cm-2, initial pH of 5, and 0.05 mol·L-1 sodium sulfate), a 90.8% removal efficiency of 2,4-DCBA was achieved. electrochemsci.orgresearchgate.net This process also resulted in a significant total organic carbon (TOC) removal of 81.6%, indicating effective mineralization of the compound. electrochemsci.org The mechanism involves both cathodic dechlorination and anodic oxidation, ultimately breaking down the compound into smaller molecules or carbon dioxide. electrochemsci.org

Bioremediation, which utilizes microorganisms to degrade pollutants, is another key area of research. While specific studies on the bioremediation of this compound were not found, research on related compounds provides insights into potential pathways. For example, the degradation pathway of 2,4-dichlorobenzoic acid has been studied in strains like Corynebacterium sepedonicum and Alcaligenes denitrificans, where it is degraded via 4-hydroxybenzoate (B8730719) to protocatechuic acid. researchgate.net The degradation of chlorobenzoic acids can occur through various pathways, including the chlorocatechol catabolic pathway and hydrolytic dehalogenation. researchgate.net

The degradation of 2,4-dihydroxybenzoic acid has also been investigated using vacuum UV photolysis, an advanced oxidation process. This method was effective in degrading the compound, following pseudo-first-order kinetics. nih.gov The degradation pathway involved the formation of trihydroxybenzoic acids and trihydroxybenzenes, which then underwent ring opening to form various aliphatic acids before complete mineralization. nih.gov

The table below details the efficiency of an electrochemical degradation method for 2,4-dichlorobenzoic acid.

| Parameter | Optimal Condition | Removal Efficiency | Reference |

| Current Density | 50 mA·cm-2 | - | electrochemsci.orgresearchgate.net |

| Initial pH | 5 | - | electrochemsci.org |

| Sodium Sulfate Concentration | 0.05 mol·L-1 | - | electrochemsci.org |

| 2,4-DCBA Removal | - | 90.8% | electrochemsci.orgresearchgate.net |

| Total Organic Carbon (TOC) Removal | - | 81.6% | electrochemsci.org |

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive approach to understanding the intricate molecular mechanisms of biological systems. biobide.com These high-throughput techniques allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites, offering deep insights into cellular processes and the effects of chemical compounds. biobide.comnih.gov

In the context of this compound and related compounds, omics technologies can be instrumental in elucidating their mechanisms of action. For instance, when investigating the biological activities of a compound, proteomics can identify the proteins it interacts with, while metabolomics can reveal its impact on cellular metabolic pathways. biobide.com Transcriptomics can show how the compound alters gene expression patterns. biobide.com

The integration of multiple omics datasets, known as multi-omics, is becoming increasingly valuable for establishing causal relationships between molecular events and phenotypic outcomes. nih.gov This approach can provide a more complete picture of a compound's biological effects than any single omics technology alone. nih.gov For example, in drug discovery, omics can aid in target identification and validation by pinpointing specific genes, proteins, or pathways involved in a disease. biobide.com

While specific omics studies focused solely on this compound are not detailed in the search results, the application of these technologies to similar molecules is evident. For example, understanding the degradation pathways of chlorinated aromatic compounds can be enhanced by identifying the specific genes and enzymes involved through genomic and proteomic analyses. researchgate.net

The table below outlines the major omics technologies and their primary focus.

| Omics Technology | Primary Focus | Key Techniques | Reference |

| Genomics | Complete set of genes (genome) and their sequence. | Next-Generation Sequencing (NGS) | biobide.com |

| Transcriptomics | Complete set of RNA transcripts, revealing gene expression. | NGS, Microarrays | biobide.com |

| Proteomics | Complete set of proteins, their structure, function, and interactions. | Mass Spectrometry | biobide.com |

| Metabolomics | Entire set of small molecule metabolites. | Mass Spectrometry | biobide.com |

Application in Materials Science and Industrial Processes (e.g., as building blocks for complex molecules)

Hydroxybenzoic acids and their derivatives serve as versatile building blocks in the synthesis of more complex molecules and have applications in materials science and various industrial processes. Their chemical structure, featuring a carboxylic acid group and one or more hydroxyl groups on a benzene (B151609) ring, allows for a range of chemical modifications.

In industrial processes, para-hydroxybenzoic acid is a key starting material for the production of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products. ijrdt.org The synthesis of these esters is a significant application of hydroxybenzoic acids.

The reactivity of the functional groups on hydroxybenzoic acids makes them suitable for creating a variety of other molecules. For example, they can be used in the synthesis of liquid crystalline polyethers. ijrdt.org The ability to introduce different functional groups allows for the tailoring of properties for specific applications.

While direct applications of this compound in materials science are not explicitly detailed in the provided search results, its structural features suggest potential uses. The presence of chlorine atoms and hydroxyl and carboxylic acid groups offers multiple sites for polymerization or incorporation into larger molecular frameworks. For instance, related dihydroxybenzoic acids are used in the synthesis of various derivatives with specific biological or chemical properties. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-6-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of chlorinated hydroxybenzoic acids often involves electrophilic substitution or hydrolysis of pre-functionalized precursors. For example, esterification of salicylic acid derivatives with strong acid catalysts (e.g., concentrated H2SO4) under reflux can introduce alkyl groups, as demonstrated for structurally similar compounds like 2-ethyl-6-hydroxybenzoic acid . Optimizing reaction time, temperature, and stoichiometry of chlorinating agents (e.g., Cl2 or SOCl2) is critical to avoid over-chlorination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is recommended to isolate the target compound .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELXL for structure refinement. Key steps include:

- Data Integration : Use SHELXPRO to integrate intensity data and generate .hkl files.

- Structure Solution : Employ direct methods (SHELXD) for initial phase estimation.

- Refinement : Iteratively refine atomic coordinates, displacement parameters, and occupancy factors in SHELXL. For chlorinated derivatives, anisotropic refinement of Cl and O atoms is essential due to their high electron density. Validate the final structure using R-factors and residual electron density maps .

Q. Where can researchers access reliable spectral data (NMR, IR) for this compound?

- Methodological Answer : PubChem and EPA DSSTox provide experimentally validated spectral data for structurally related compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid). For NMR predictions, use the ACD/Labs Percepta Platform to simulate <sup>1</sup>H/<sup>13</sup>C chemical shifts based on the compound’s SMILES notation (e.g., C1=C(C=C(C(=C1Cl)O)Cl)C(=O)O). Cross-validate experimental IR peaks (e.g., O-H stretch at ~2500–3000 cm<sup>−1</sup>, C=O at ~1680 cm<sup>−1</sup>) with computational results .

Advanced Research Questions

Q. How do substituent positions (Cl, OH) influence the electronic properties and reactivity of this compound?

- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) can map electron density distributions and frontier molecular orbitals. For example:

- Electrostatic Potential (ESP) : Chlorine’s electron-withdrawing effect reduces electron density at the benzene ring, while the hydroxyl group enhances nucleophilic attack at the para position.

- pKa Prediction : Use ChemAxon or SPARC calculators to estimate acidity (predicted pKa ~2.5–3.0 for the -COOH group). Experimental validation via potentiometric titration in aqueous ethanol is recommended .

Q. What strategies are effective for modeling the environmental fate and toxicity of chlorinated benzoic acids?

- Methodological Answer :

- QSAR Models : Apply tools like ECOSAR or TEST to predict aquatic toxicity (e.g., LC50 for fish). For this compound, prioritize testing biodegradation pathways (aerobic/anaerobic) using OECD 301/302 guidelines.

- Metabolite Identification : Use LC-HRMS to detect hydroxylated or dechlorinated metabolites in soil/water systems. Compare with data from structurally analogous herbicides (e.g., 2,4-D) to infer persistence .

Q. How can substituent effects on UV-Vis absorption be quantified for derivatives of this compound?

- Methodological Answer : Synthesize analogs (e.g., varying Cl/OH positions) and record UV-Vis spectra in methanol (200–400 nm). Correlate λmax shifts with Hammett substituent constants (σmeta, σpara) to assess electron-donating/withdrawing effects. For example, chloro groups typically induce bathochromic shifts due to increased conjugation, while hydroxyl groups may cause hypsochromic shifts via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.